molecular formula C27H48O5 B159553 (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol CAS No. 137252-15-4

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

Cat. No.: B159553
CAS No.: 137252-15-4
M. Wt: 452.7 g/mol
InChI Key: OXSBBBPDYVCAKC-JJYOGPSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a-Cholestane-3a, 7a, 12a, 23, 25-pentol belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. 5a-Cholestane-3a, 7a, 12a, 23, 25-pentol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5a-Cholestane-3a, 7a, 12a, 23, 25-pentol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5a-cholestane-3a, 7a, 12a, 23, 25-pentol is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

CAS No.

137252-15-4

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17+,18?,19+,20-,21-,22+,23-,24-,26-,27+/m0/s1

InChI Key

OXSBBBPDYVCAKC-JJYOGPSPSA-N

Isomeric SMILES

C[C@@H](CC(CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

physical_description

Solid

Synonyms

5 beta-cholestane-3 alpha 7 alpha,12 alpha,23,25-pentol
cholestane-3,7,12,23,25-pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 2
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 3
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 4
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 5
Reactant of Route 5
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Reactant of Route 6
Reactant of Route 6
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

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